N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Brand Name: Vulcanchem
CAS No.: 897656-36-9
VCID: VC2477868
InChI: InChI=1S/C10H10F3NO3/c1-14(16-2)9(15)7-3-5-8(6-4-7)17-10(11,12)13/h3-6H,1-2H3
SMILES: CN(C(=O)C1=CC=C(C=C1)OC(F)(F)F)OC
Molecular Formula: C10H10F3NO3
Molecular Weight: 249.19 g/mol

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

CAS No.: 897656-36-9

Cat. No.: VC2477868

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide - 897656-36-9

Specification

CAS No. 897656-36-9
Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
IUPAC Name N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Standard InChI InChI=1S/C10H10F3NO3/c1-14(16-2)9(15)7-3-5-8(6-4-7)17-10(11,12)13/h3-6H,1-2H3
Standard InChI Key VFYQAVXEGGXXQE-UHFFFAOYSA-N
SMILES CN(C(=O)C1=CC=C(C=C1)OC(F)(F)F)OC
Canonical SMILES CN(C(=O)C1=CC=C(C=C1)OC(F)(F)F)OC

Introduction

Structural Properties and Chemical Identity

N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide belongs to the class of compounds known as Weinreb amides, which are N-methoxy-N-methyl amides commonly used as versatile intermediates in organic synthesis. The compound features a benzene ring substituted with a trifluoromethoxy group (OCF₃) at the para position, and the N-methoxy-N-methyl amide moiety at the opposite position. This structural arrangement contributes significantly to the compound's chemical behavior and reactivity profile in various synthetic pathways and applications.

The molecular formula of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is C₁₀H₁₀F₃NO₃, indicating its composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms . The presence of the trifluoromethoxy group is particularly noteworthy, as it differentiates this compound from the similar but distinct N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (C₁₀H₁₀F₃NO₂), which contains a trifluoromethyl (CF₃) rather than a trifluoromethoxy (OCF₃) group. This subtle difference in functional groups results in distinct chemical properties and potential applications between these two related compounds.

The structural identity of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide can be represented through various chemical notation systems. Its SMILES notation is CN(C(=O)C1=CC=C(C=C1)OC(F)(F)F)OC, while its InChI string is InChI=1S/C10H10F3NO3/c1-14(16-2)9(15)7-3-5-8(6-4-7)17-10(11,12)13/h3-6H,1-2H3 . These notations provide standardized representations of the compound's structure, enabling consistent identification across different chemical databases and research platforms.

Physical and Chemical Properties

The physical and chemical properties of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide are influenced by its molecular structure, particularly the presence of the trifluoromethoxy group and the N-methoxy-N-methyl amide functionality. While specific experimental data for this compound is limited in the available search results, theoretical predictions and data from similar compounds can provide insights into its likely properties.

One important aspect of its physical properties includes its predicted collision cross section (CCS) values, which are relevant for mass spectrometry analysis. These values vary depending on the adduct formation and can be used for identification and characterization purposes in analytical applications. The predicted CCS values for different adducts of this compound are presented in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]⁺250.06856154.5
[M+Na]⁺272.05050162.0
[M+NH₄]⁺267.09510158.9
[M+K]⁺288.02444158.4
[M-H]⁻248.05400151.0
[M+Na-2H]⁻270.03595157.8
[M]⁺249.06073154.1
[M]⁻249.06183154.1

These CCS values represent the effective collision cross-sectional area of the molecule and provide valuable information for analytical techniques like ion mobility spectrometry coupled with mass spectrometry . Such data can be crucial for identification and characterization of the compound in complex mixtures or during structural analysis studies.

Comparative Analysis with Related Compounds

Structural Comparison with N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide

N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide (C₁₀H₁₀F₃NO₃) and N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (C₁₀H₁₀F₃NO₂) are closely related compounds that differ only in the nature of the trifluoromethyl-containing functional group. The former contains a trifluoromethoxy (OCF₃) group, while the latter features a trifluoromethyl (CF₃) group directly attached to the benzene ring. This seemingly small structural difference results in distinct electronic, steric, and physicochemical properties.

Analytical Methods for Characterization

Spectroscopic Techniques

The characterization of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide typically involves a combination of spectroscopic techniques that provide complementary information about its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation, with ¹H, ¹³C, and ¹⁹F NMR spectra providing detailed information about the hydrogen, carbon, and fluorine environments, respectively.

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the para-substituted benzene ring (typically as two doublets), the N-methyl group (as a singlet), and the O-methyl group (as another singlet). The ¹⁹F NMR would show a characteristic signal for the trifluoromethoxy group, which would differ from the trifluoromethyl signal observed in the related compound (-63.0 ppm) .

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. For N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide, characteristic IR absorption bands would be expected for the C=O stretching of the amide (typically around 1650-1690 cm⁻¹), C-F stretching of the trifluoromethoxy group, and various C-H stretching and bending modes of the aromatic and methyl groups.

Mass Spectrometry and Ion Mobility

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide. The exact mass of this compound is an important parameter for precise identification, and the fragmentation pattern in tandem mass spectrometry (MS/MS) can provide additional structural confirmation.

The predicted collision cross section (CCS) values for various adducts of this compound, as determined by ion mobility spectrometry coupled with mass spectrometry, provide a measure of the compound's three-dimensional shape and size. These values (ranging from 151.0 to 162.0 Ų depending on the adduct) can serve as additional identification parameters, particularly useful in complex mixture analysis or when distinguishing between closely related compounds.

In analytical applications, the combination of retention time in chromatographic methods, exact mass measurement, and CCS values can provide a multi-dimensional identification approach that enhances confidence in compound identification and purity assessment. This multi-parameter analytical strategy is particularly valuable for fluorinated compounds like N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide, which may present challenges in conventional analytical workflows.

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